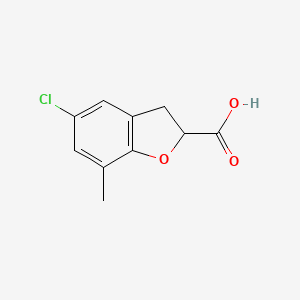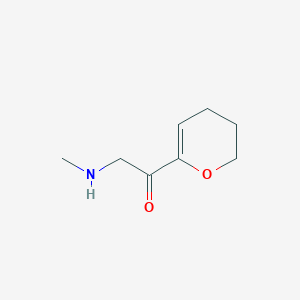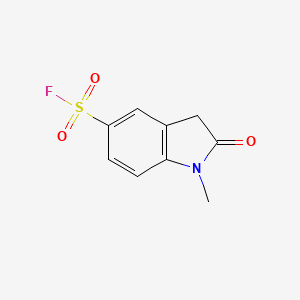
2,4-Dichloro-5-cyclopropoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-cyclopropoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclopropoxy group at position 5 on the pyrimidine ring. It has a molecular formula of C7H6Cl2N2O and a molecular weight of 205.04 g/mol .
准备方法
The synthesis of 2,4-Dichloro-5-cyclopropoxypyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
2,4-Dichloro-5-cyclopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.
科学研究应用
2,4-Dichloro-5-cyclopropoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
作用机制
The mechanism of action of 2,4-Dichloro-5-cyclopropoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
2,4-Dichloro-5-cyclopropoxypyrimidine can be compared with other pyrimidine derivatives such as:
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a cyclopropoxy group.
2,4-Dichloro-5-methoxypyrimidine: Contains a methoxy group at position 5 instead of a cyclopropoxy group.
2,4-Dichloro-5-aminopyrimidine: Has an amino group at position 5, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C7H6Cl2N2O |
|---|---|
分子量 |
205.04 g/mol |
IUPAC 名称 |
2,4-dichloro-5-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5(12-4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 |
InChI 键 |
YBGDHEZXGIOIKN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


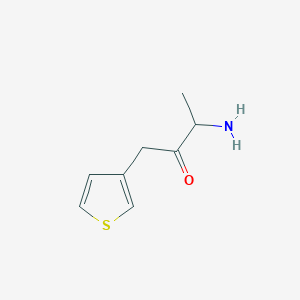
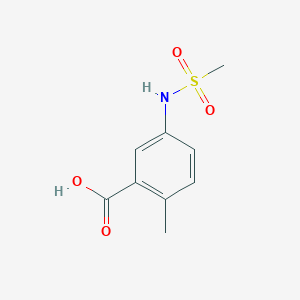
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
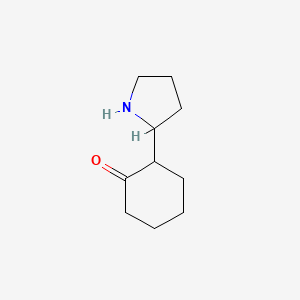
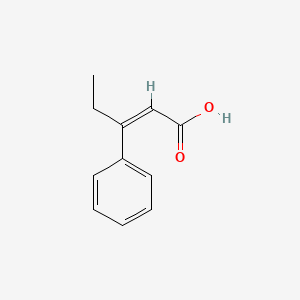
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
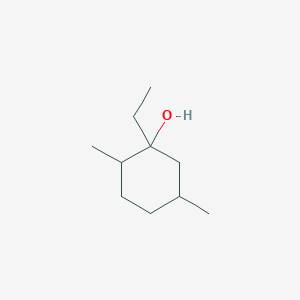
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

